4-[(Methylsulfonyl)(phenyl)amino]butanoic acid
Overview
Description
“4-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1183951-26-9 . It has a molecular weight of 257.31 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.31 . The InChI code for the compound is 1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) .Scientific Research Applications
Antimicrobial Activity
4-[(Methylsulfonyl)(phenyl)amino]butanoic acid and its derivatives have been explored for their antimicrobial properties. A study by Tatar et al. (2016) on acylhydrazones derived from this compound demonstrated significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains such as Enterococcus faecalis and Listeria monocytogenes (Tatar et al., 2016). Similarly, Zareef et al. (2008) reported the antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones synthesized from 4-(substituted-phenylsulfonamido)butanoic acids, showing efficacy against various microbes (Zareef et al., 2008).
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Wang et al. (2013) utilized derivatives of this compound to produce generic polyclonal antibodies for the development of a novel ELISA for detecting sulfonamides. This assay showed high sensitivity and broad specificity, making it suitable for screening sulfonamides in chicken muscle (Wang et al., 2013).
Drug Metabolism Studies
Zmijewski et al. (2006) explored the use of this compound derivatives in drug metabolism. They demonstrated its application in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial-based surrogate biocatalytic systems (Zmijewski et al., 2006).
Molecular Docking and Vibrational Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives, including this compound. Their research indicated potential applications in nonlinear optical materials and pharmacological importance (Vanasundari et al., 2018).
Synthesis of Novel Compounds
Danish et al. (2021) synthesized a sulfonamide ligand, 3-methyl-2-(phenylsulfonamido)butanoic acid, and its metal complexes, exploring their antimicrobial, enzyme inhibition, and antioxidant activities (Danish et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-(N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHZCGNVMRCSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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